

Application Note: Structural Characterization of Nicotinamide Derivatives by ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

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Abstract

Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in pharmaceutical and biochemical research, forming the core of coenzymes like NAD^+ and NADP^+ .^[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these heterocyclic compounds.^[2] This guide provides a detailed framework for the characterization of nicotinamide derivatives using one-dimensional (1D) ^1H and ^{13}C NMR, supplemented with insights into two-dimensional (2D) techniques. It offers field-proven protocols, explains the causal relationships between molecular structure and spectral data, and presents a systematic approach to spectral interpretation for researchers, scientists, and drug development professionals.

Introduction: The Role of NMR in Nicotinamide Chemistry

Nicotinamide and its derivatives are a class of compounds characterized by a pyridine ring substituted with a carboxamide group at the 3-position. Their biological significance and therapeutic potential have led to the synthesis of a vast array of analogues.^{[3][4]} Verifying the precise chemical structure of these new chemical entities is a critical step in the research and development pipeline.

NMR spectroscopy provides unparalleled detail regarding the molecular framework by probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C (carbon-13).^[5] It allows for:

- Unambiguous Structure Confirmation: Mapping the connectivity of atoms.
- Stereochemical Assignment: Differentiating between isomers.
- Purity Assessment: Quantifying the sample's purity against a known standard.
- Conformational Analysis: Studying molecular dynamics in solution.

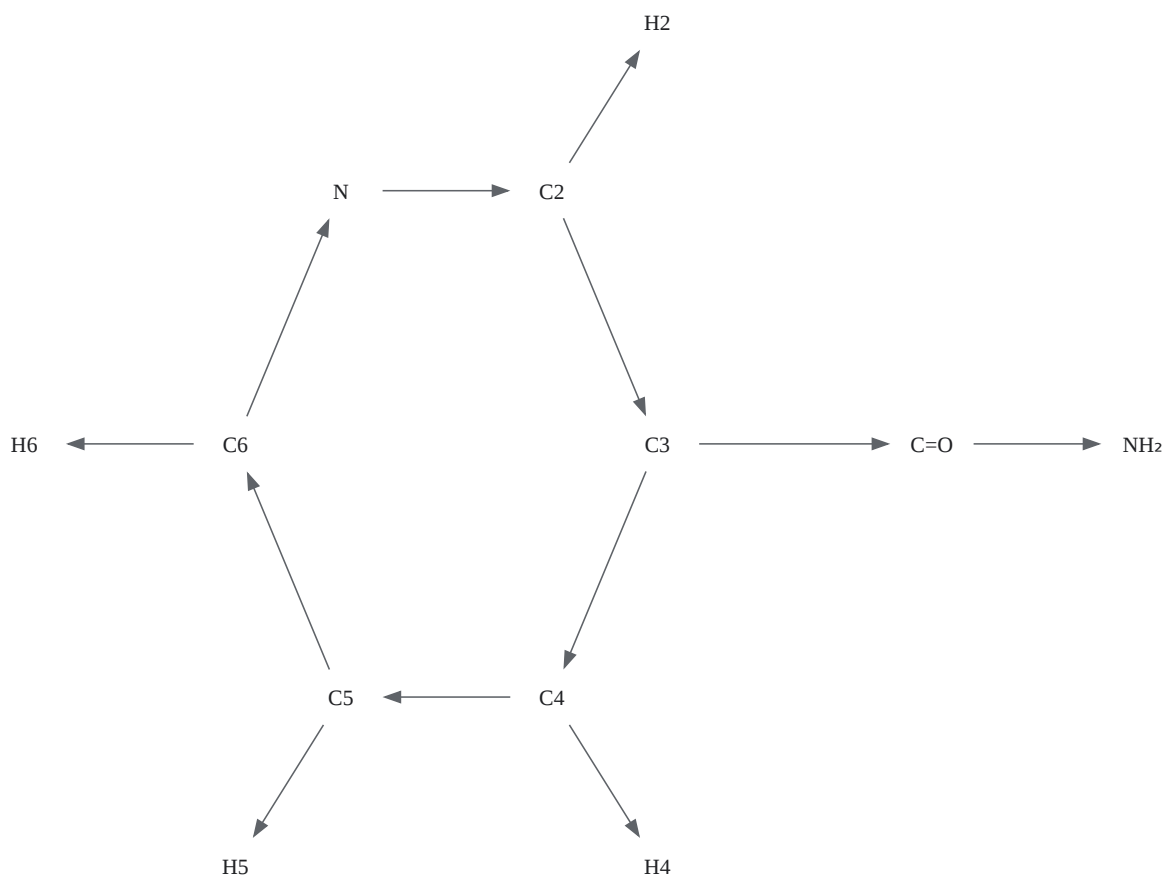
This document serves as a practical guide to leveraging the power of NMR for the routine and in-depth characterization of this important class of molecules.

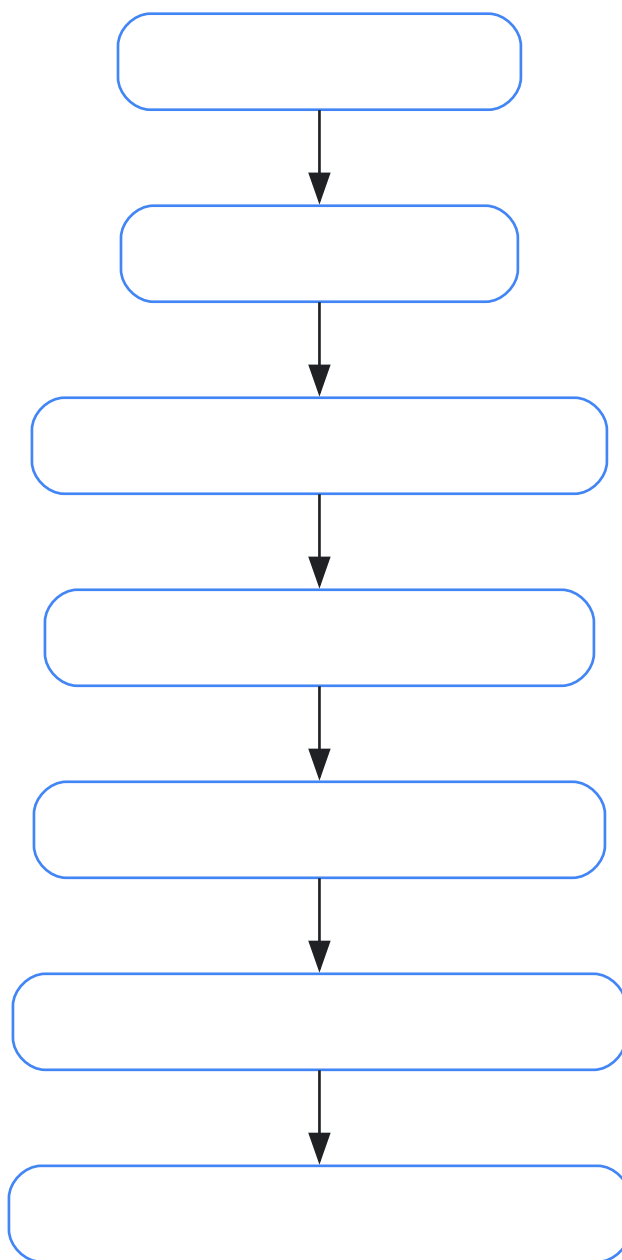
Fundamental Principles and Spectral Features of the Nicotinamide Scaffold

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the amide group significantly influences the electronic distribution, leading to a characteristic pattern of deshielded protons and carbons.

Atom Numbering Convention

For clarity in spectral assignments, the standard IUPAC numbering for the nicotinamide ring is used throughout this note.





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